

Friedel-Crafts synthesis of 1,1-Diphenylacetone from phenylacetone

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Compound of Interest

Compound Name: 1,1-Diphenylacetone

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An In-depth Technical Guide to the Friedel-Crafts Synthesis of **1,1-Diphenylacetone** from Phenylacetone

Abstract

This technical guide provides a comprehensive overview of the synthesis of **1,1-diphenylacetone**, an organic compound featuring a benzhydryl group attached to a central carbonyl moiety.^[1] The primary focus is a robust and well-documented two-step method commencing with phenylacetone. This process involves an initial α -keto bromination followed by a Lewis acid-catalyzed Friedel-Crafts alkylation with benzene.^{[1][2]} This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses critical aspects of process control, potential side reactions, and product characterization. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this classic transformation.

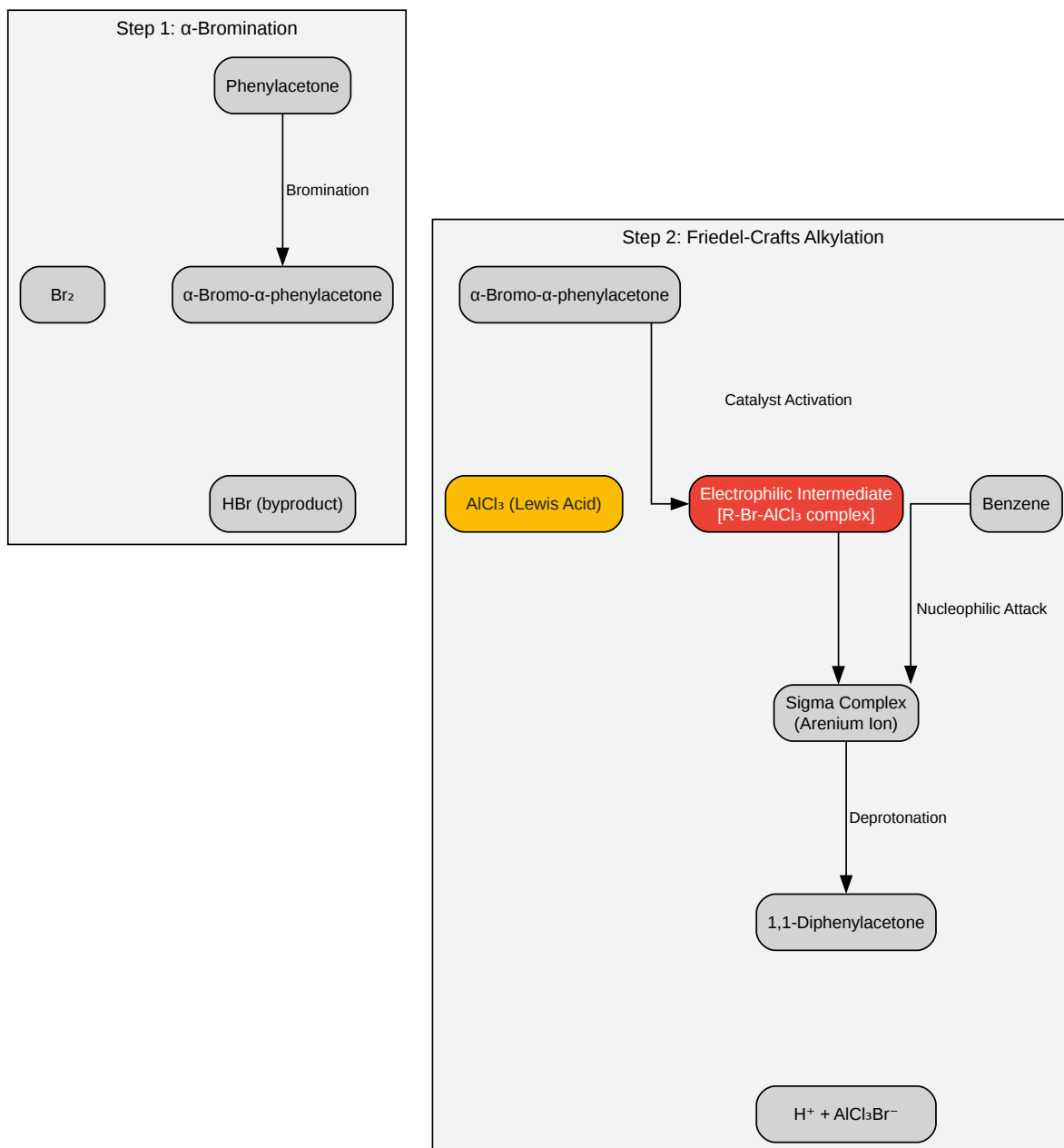
Mechanistic Insights and Strategic Considerations

The direct Friedel-Crafts reaction between phenylacetone and benzene is not the preferred synthetic route. The ketone's carbonyl oxygen acts as a Lewis base, which would form a stable complex with the Lewis acid catalyst (e.g., aluminum chloride). This complexation deactivates the catalyst and can lead to undesired side reactions.

Therefore, a more effective strategy involves a two-step sequence:

- α -Bromination: Phenylacetone is first converted to its α -bromo derivative, α -bromo- α -phenylacetone. This step transforms the α -carbon into a potent electrophilic center.
- Friedel-Crafts Alkylation: The resulting α -bromo- α -phenylacetone serves as the alkylating agent in a subsequent Friedel-Crafts reaction with benzene, catalyzed by a strong Lewis acid like anhydrous aluminum chloride (AlCl_3).^{[2][3]}

The overall mechanism involves the generation of an electrophile from the α -bromo- α -phenylacetone by the Lewis acid. This electrophile is then attacked by the nucleophilic benzene ring in a classic electrophilic aromatic substitution (EAS) pathway.^{[4][5]} The AlCl_3 catalyst facilitates the removal of the bromide, generating a carbocation (or a highly polarized complex) at the α -carbon, which is then readily attacked by the electron-rich aromatic ring.^{[6][7]}



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Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocol

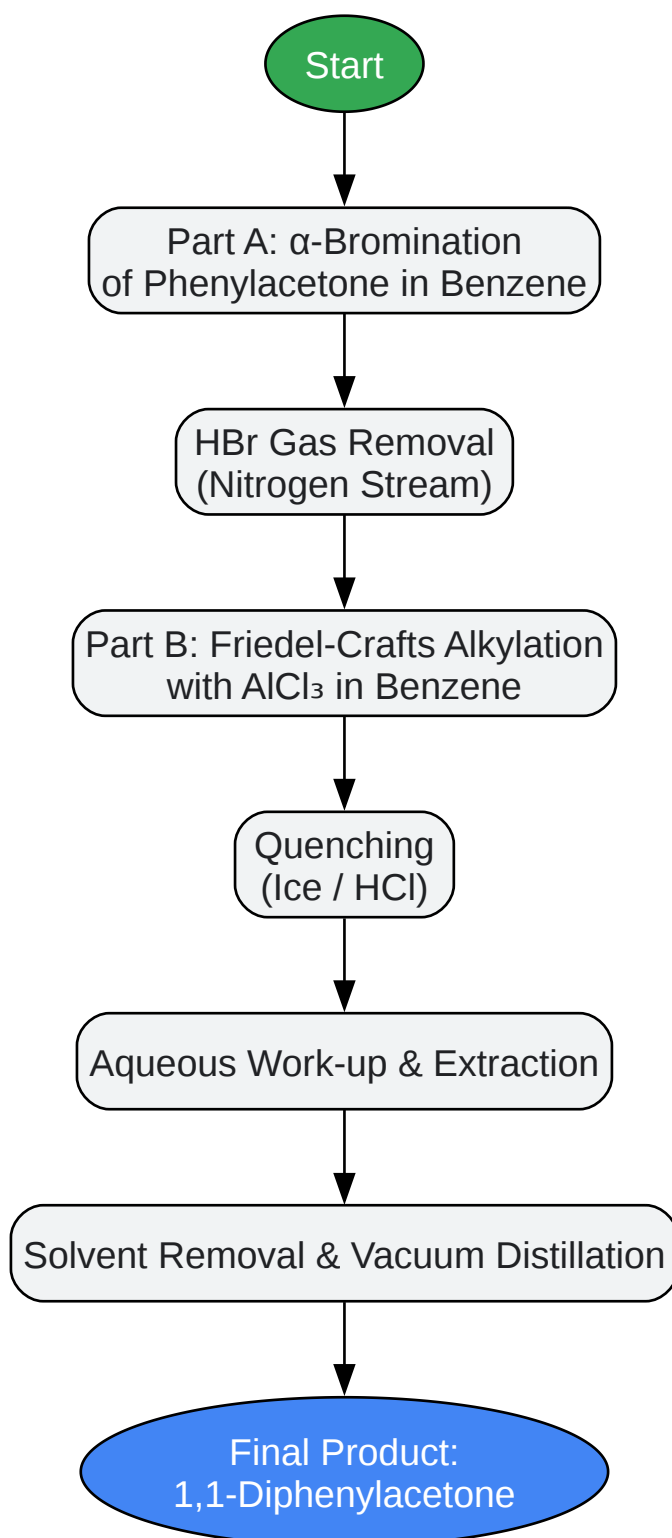
This protocol is adapted from the well-vetted procedure published in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.^[2]

Materials and Reagents

Compound	Molar Mass (g/mol)	Quantity	Moles	Notes
Phenylacetone	134.18	37 g (36.9 mL)	0.276	Starting material. ^[8]
Bromine	159.81	45 g (14.4 mL)	0.28	Reagent grade. Handle with extreme caution.
Benzene	78.11	200 mL + 150 mL	-	Dry, thiophene-free. Acts as solvent and reactant.
Anhydrous Aluminum Chloride	133.34	75 g	0.56	Highly hygroscopic. Must be handled in a dry environment.
Hydrochloric Acid (conc.)	36.46	100 mL	-	For work-up.
Sodium Bicarbonate	84.01	Saturated solution	-	For washing/neutralization.
Anhydrous Sodium Sulfate	142.04	~60 g	-	Drying agent.
Diethyl Ether	74.12	~150 mL	-	For extraction.

Step-by-Step Procedure

The overall workflow involves two distinct chemical transformations followed by a purification sequence.



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Caption: Experimental workflow for the synthesis of **1,1-diphenylacetone**.

Part A: Preparation of α -Bromo- α -phenylacetone^[2]

- **Setup:** Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood. The condenser outlet should be fitted with a tube to trap the evolving hydrogen bromide (HBr) gas.
- **Initial Charge:** Charge the flask with 200 mL of dry, thiophene-free benzene and 37 g (0.276 mole) of phenylacetone.
- **Bromine Addition:** Begin stirring and add 45 g (0.28 mole) of bromine dropwise from the funnel over a period of 1 hour. The reaction is exothermic and generates HBr gas. Maintain a steady rate to control the reaction. The mixture will turn from cloudy to a clear orange-red.
- **HBr Removal:** After the addition is complete, replace the dropping funnel with a gas inlet tube. Pass a stream of dry nitrogen through the solution for 3–6 hours to drive off all the dissolved HBr. The reaction is complete when HBr fumes are no longer detected at the condenser outlet. The resulting benzene solution of α -bromo- α -phenylacetone is used directly in the next step.

Part B: Friedel-Crafts Alkylation to form **1,1-Diphenylacetone**^[2]

- **Catalyst Setup:** In a separate, clean, and dry flask equipped as before, place 75 g (0.56 mole) of anhydrous aluminum chloride and 150 mL of dry benzene.
- **Reaction Initiation:** Begin stirring and gently heat the AlCl_3 /benzene slurry to a gentle boil using a steam bath.
- **Addition of Alkylating Agent:** Slowly add the benzene solution of α -bromo- α -phenylacetone from Part A to the boiling mixture over 1 hour. The reaction is vigorous, and the mixture will darken significantly.
- **Completion:** After the addition is complete, continue heating at reflux for an additional hour.
- **Quenching:** Cool the reaction mixture and pour it slowly and with vigorous stirring onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid. This step

decomposes the aluminum chloride complex and must be done carefully in a large beaker. The dark solution should become orange-yellow.

- **Extraction and Work-up:** Once the ice has melted, separate the benzene layer. Extract the aqueous layer with three 50-mL portions of ether. Combine all organic layers.
- **Washing:** Wash the combined organic solution with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Drying and Solvent Removal:** Dry the organic solution over anhydrous sodium sulfate for at least one hour. Evaporate the solvents (benzene and ether) using a rotary evaporator or on a steam bath.
- **Purification:** The crude product is purified by vacuum distillation. A small forerun is typically collected before the main fraction of **1,1-diphenylacetone** distills at 142–148 °C under 2–3 mm Hg pressure.^[2] The distillate may solidify upon cooling.^[2] The final product can be further purified by recrystallization from petroleum ether.^[1]

Product Characterization and Data

The identity and purity of the synthesized **1,1-diphenylacetone** should be confirmed using standard analytical techniques.

Table of Physical and Spectroscopic Properties:

Property	Value	Source
IUPAC Name	1,1-Diphenylpropan-2-one	[1][9]
CAS Number	781-35-1	[1][9]
Molecular Formula	C ₁₅ H ₁₄ O	[1][9]
Molar Mass	210.27 g/mol	[1][9]
Appearance	White solid / crystalline powder	[1][3][9]
Melting Point	46 °C	[1]
Boiling Point	142–148 °C @ 2-3 mmHg	[2]
¹ H NMR (CDCl ₃)	δ ~2.2 (s, 3H, -CH ₃), δ ~5.4 (s, 1H, -CH), δ ~7.2-7.4 (m, 10H, Ar-H)	[10]
IR (KBr)	~1715-1720 cm ⁻¹ (C=O stretch), ~1450-1600 cm ⁻¹ (Aromatic C=C)	[9][11]

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument.

Troubleshooting and Side Reactions

- **Moisture Contamination:** The presence of water will deactivate the aluminum chloride catalyst and can lead to hydrolysis of the bromo-intermediate, reducing the overall yield.[12] Ensure all glassware is oven-dried and reagents are anhydrous.
- **Incomplete Bromination:** Insufficient bromine or reaction time can leave unreacted phenylacetone, which will complicate purification. Using a slight excess of bromine ensures full conversion.[12]
- **Formation of Colored Impurities:** Overheating during the Friedel-Crafts reaction or distillation can lead to the formation of polymeric or degradation byproducts, resulting in a colored final

product.^[12] Careful temperature control and efficient purification are key to obtaining a white, crystalline solid.

- Polyalkylation: While Friedel-Crafts alkylations are known for polyalkylation, it is less of a concern in this specific synthesis.^[13] The product, **1,1-diphenylacetone**, contains a deactivating acyl group, which makes the attached phenyl rings less susceptible to further alkylation compared to the benzene reactant.^[13]^[14]

Safety Considerations

- Bromine: Is highly corrosive, toxic, and volatile. It should be handled exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. It is corrosive and should be handled in a dry environment, avoiding contact with skin and moisture.
- Benzene: Is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a well-ventilated fume hood.
- Hydrogen Bromide: The HBr gas evolved during bromination is corrosive and toxic. It must be trapped or vented safely within a fume hood.
- Quenching: The quenching of the reaction mixture with ice/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution.

Conclusion

The synthesis of **1,1-diphenylacetone** from phenylacetone via an α -bromination and subsequent Friedel-Crafts alkylation is a classic and effective method. By understanding the underlying mechanisms and adhering to a carefully controlled, anhydrous protocol, researchers can achieve good yields of a high-purity product. Proper characterization and stringent safety measures are paramount for the successful and safe execution of this synthesis.

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